Cas no 1016788-39-8 (2-Chloro-4-fluoro-1-isocyanatobenzene)
2-Chloro-4-fluoro-1-isocyanatobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-Fluorophenyl Isocyanate
- MFCD09946620
- SY176440
- ABZXFFSLKUIGHE-UHFFFAOYSA-N
- CS-0216391
- EN300-41905
- 2-chloro-4-fluoro-1-isocyanatobenzene
- SCHEMBL1944267
- RQB78839
- AC2690
- Z316172658
- DB-149558
- AKOS000188713
- 2-Chloro-4-fluorophenylisocyanate
- 1016788-39-8
- 2-Chloro-4-fluoro-1-isocyanatobenzene
-
- MDL: MFCD09946620
- Inchi: 1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
- InChI Key: ABZXFFSLKUIGHE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N=C=O)F
Computed Properties
- Exact Mass: 170.98872g/mol
- Monoisotopic Mass: 170.98872g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 171.55g/mol
- XLogP3: 3.5
- Topological Polar Surface Area: 29.4Ų
2-Chloro-4-fluoro-1-isocyanatobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C369993-10mg |
2-Chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369993-50mg |
2-Chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 50mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C369993-100mg |
2-Chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 100mg |
$ 250.00 | 2022-04-01 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY176440-1g |
2-Chloro-4-fluorophenyl Isocyanate |
1016788-39-8 | ≥95% | 1g |
¥6727.00 | 2024-07-10 | |
| Ambeed | A1109259-1g |
2-Chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 95% | 1g |
$2336.0 | 2024-08-02 | |
| A2B Chem LLC | AV38921-50mg |
2-chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 95% | 50mg |
$266.00 | 2024-04-20 | |
| A2B Chem LLC | AV38921-100mg |
2-chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 95% | 100mg |
$378.00 | 2024-04-20 | |
| A2B Chem LLC | AV38921-250mg |
2-chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 95% | 250mg |
$525.00 | 2024-04-20 | |
| A2B Chem LLC | AV38921-500mg |
2-chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 95% | 500mg |
$807.00 | 2024-04-20 | |
| A2B Chem LLC | AV38921-1g |
2-chloro-4-fluoro-1-isocyanatobenzene |
1016788-39-8 | 95% | 1g |
$1025.00 | 2024-04-20 |
2-Chloro-4-fluoro-1-isocyanatobenzene Suppliers
2-Chloro-4-fluoro-1-isocyanatobenzene Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-Chloro-4-fluoro-1-isocyanatobenzene
Recent Advances in the Application of 2-Chloro-4-fluoro-1-isocyanatobenzene (CAS: 1016788-39-8) in Chemical Biology and Pharmaceutical Research
The compound 2-Chloro-4-fluoro-1-isocyanatobenzene (CAS: 1016788-39-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity as an isocyanate derivative. This aromatic isocyanate serves as a key building block in the synthesis of biologically active molecules, particularly in the development of covalent inhibitors and targeted therapeutics. Recent studies have highlighted its utility in medicinal chemistry, where its unique electronic properties conferred by the chloro-fluoro substitution pattern enable selective reactions with nucleophilic residues in proteins.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in developing irreversible kinase inhibitors. Researchers utilized 2-Chloro-4-fluoro-1-isocyanatobenzene as a warhead precursor to target cysteine residues in the ATP-binding pocket of Bruton's tyrosine kinase (BTK). The resulting inhibitors showed improved selectivity profiles compared to earlier generations of covalent inhibitors, with IC50 values in the low nanomolar range. The study also revealed that the chloro-fluoro substitution pattern significantly influenced the reactivity and metabolic stability of the final compounds.
In parallel developments, the compound has found applications in proteomics research. A recent Nature Chemical Biology publication (2024) described its use in chemoproteomic profiling of reactive cysteines in live cells. The isocyanate functionality allowed for efficient labeling of reactive thiols, while the chloro-fluoro substitution provided optimal balance between reactivity and stability for cellular applications. This approach enabled the identification of novel druggable cysteine residues in several disease-relevant proteins.
From a synthetic chemistry perspective, 2-Chloro-4-fluoro-1-isocyanatobenzene has emerged as a valuable intermediate in the synthesis of heterocyclic compounds. A 2024 ACS Catalysis report detailed its use in [3+2] cycloaddition reactions with various dipolarophiles to generate pharmacologically important benzimidazole and quinazoline derivatives. The electron-withdrawing effects of the chloro and fluoro substituents were found to significantly accelerate these cycloaddition reactions while maintaining excellent regioselectivity.
Recent safety and handling studies (Chemical Research in Toxicology, 2023) have provided important insights into the compound's stability and decomposition pathways. The research identified optimal storage conditions (-20°C under argon) and established protocols for safe handling of this reactive isocyanate derivative. These findings are particularly relevant for industrial-scale applications where process safety is paramount.
Looking forward, the unique properties of 2-Chloro-4-fluoro-1-isocyanatobenzene position it as a promising scaffold for the development of next-generation covalent drugs and chemical probes. Its balanced reactivity profile, combined with the synthetic accessibility of derivatives, suggests continued importance in drug discovery pipelines. Several pharmaceutical companies have included derivatives of this compound in their preclinical development portfolios, particularly for oncology and inflammatory disease targets.
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